molecular formula C16H11F6NO3 B2820098 Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 338781-42-3

Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B2820098
CAS RN: 338781-42-3
M. Wt: 379.258
InChI Key: YTAYLZCBPPTDRW-UHFFFAOYSA-N
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Description

“Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate” is a complex organic compound. The name suggests it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a methyl ester group (-COOCH3), a ketone group (=O), and a 3,5-bis(trifluoromethyl)benzyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step organic reactions. For example, 3,5-bis(trifluoromethyl)benzyl bromide, a compound with a similar 3,5-bis(trifluoromethyl)benzyl group, has been used in the synthesis of various organic compounds .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. For example, it was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 h under metal- and catalyst-free conditions .

Application in Li–S Batteries

A 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized. The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

Derivatization Reagent

The compound has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry. It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Click Chemistry

3,5-Bis(trifluoromethyl)benzyl azide, a related compound, is a fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition (click reaction). In addition to its use as a highly fluorinated building block, it can also be functionalized onto biomolecules, advanced materials, or polymers containing an alkyne .

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts. It is used extensively in promoting organic transformations .

Safety and Hazards

While specific safety and hazard data for this compound is not available, related compounds like 3,5-bis(trifluoromethyl)benzyl bromide are considered hazardous. They are classified as flammable liquids and can cause severe skin burns and eye damage .

properties

IUPAC Name

methyl 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO3/c1-26-14(25)12-3-2-4-23(13(12)24)8-9-5-10(15(17,18)19)7-11(6-9)16(20,21)22/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAYLZCBPPTDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

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